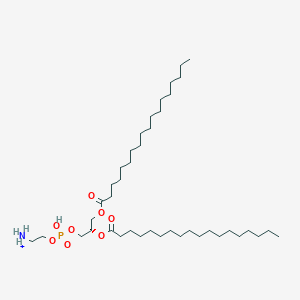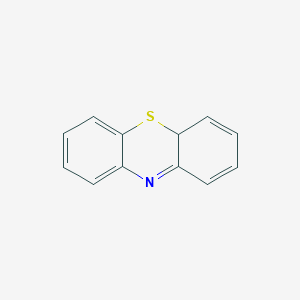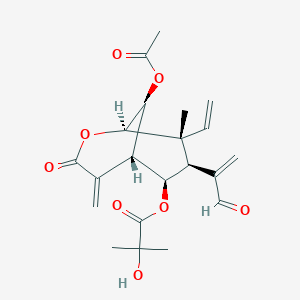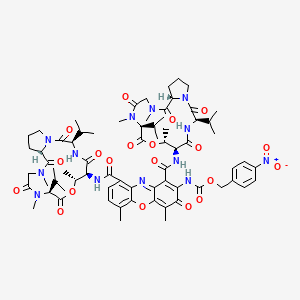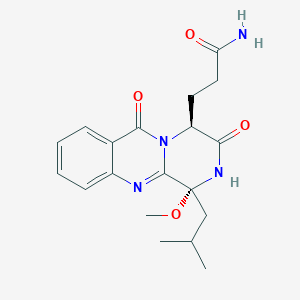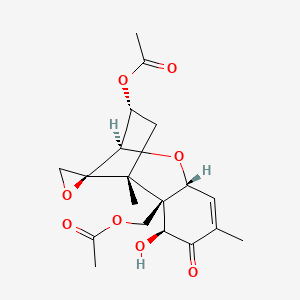
3,15-Diacetyldeoxynivalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,15-Diacetyldeoxynivalenol is a natural product found in Fusarium graminearum with data available.
Wissenschaftliche Forschungsanwendungen
Metabolization in Wheat
Research by Schmeitzl et al. (2015) explores the metabolization of 3,15-Diacetyldeoxynivalenol (3,15-diADON) in a wheat suspension culture. They report the formation of novel deoxynivalenol (DON) metabolites in wheat, highlighting significant differences in the metabolization of DON and its acetylated derivatives like 3,15-diADON (Schmeitzl et al., 2015).
Hydrolysis in Humans
Ajandouz et al. (2016) studied the deacetylation of 3,15-Diacetyldeoxynivalenol in humans using in vitro and ex vivo approaches. They found that the small intestine and liver are primary sites for the deacetylation of ingested 3,15-Diacetyldeoxynivalenol (Ajandouz et al., 2016).
Analytical Method Development
Kadota et al. (2011) developed a liquid chromatography/tandem mass spectrometric method for determining various trichothecenes, including 3,15-Diacetyldeoxynivalenol, in wheat. This method is significant for the quantification of trichothecenes in agricultural products (Kadota et al., 2011).
Immunological Detection
Kohno et al. (2003) produced monoclonal antibodies against 3,15-Diacetyldeoxynivalenol and developed an immunological detection assay. This assay is useful for detecting this mycotoxin in agricultural crops (Kohno et al., 2003).
Transcriptome Analysis
He et al. (2021) conducted a transcriptome analysis of Caco-2 cells exposed to 3,15-Diacetyldeoxynivalenol. They provided insights into the toxic mechanism of this compound and its impact on DNA damage, DNA replication inhibition, and cell cycle arrest (He et al., 2021).
Stable Isotope Dilution Assays
Asam and Rychlik (2012) described synthetic routes to isotopically labeled 3,15-Diacetyldeoxynivalenol for use in stable isotope dilution assays, crucial for accurate quantification in food and feed analysis (Asam & Rychlik, 2012).
Eigenschaften
CAS-Nummer |
56676-60-9 |
|---|---|
Produktname |
3,15-Diacetyldeoxynivalenol |
Molekularformel |
C19H24O8 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[(1R,2R,3S,7R,9R,10R,12S)-10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3/t12-,13-,15-,16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
RANGFOQREJPKIH-CHPZEFIJSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Synonyme |
3,15-diacetyldeoxynivalenol 3,15-diacetyldeoxynivalenol, (3alpha,7alpha)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




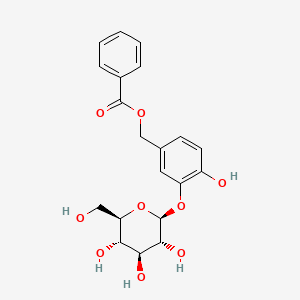
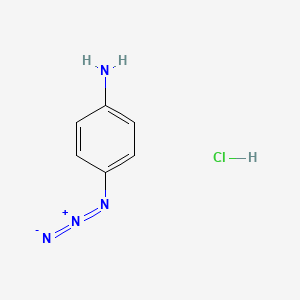
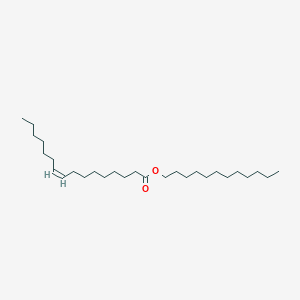
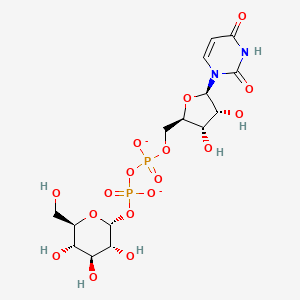

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

